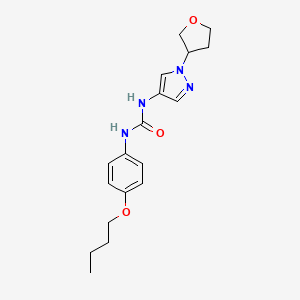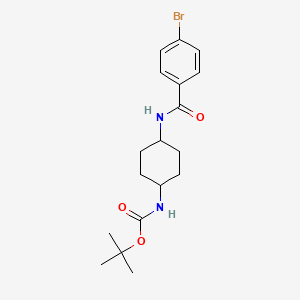![molecular formula C13H13N3O4 B2520483 5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 736939-43-8](/img/structure/B2520483.png)
5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione" is a derivative of pyrimidinetrione, which is a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidinetrione derivatives. For instance, the first paper discusses 5-substituted-2,4-diaminopyrimidines with antiviral activity, indicating the potential for biological activity in pyrimidinetrione derivatives . The second paper describes the synthesis and molecular characterization of a bis(pyrimidinetrione) compound, which shares the pyrimidinetrione core with the compound of interest .
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, as mentioned in the first paper . Additionally, the second paper outlines a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium for synthesizing a related compound . These methods could potentially be adapted for the synthesis of "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione," although specific details would depend on the substituents and desired regioisomers.
Molecular Structure Analysis
The molecular structure of pyrimidinetrione derivatives is characterized by the presence of a pyrimidine ring and additional functional groups that influence the compound's properties. The second paper provides a detailed analysis of the molecular structure using DFT B3LYP/6-311G(d,p) method and single-crystal X-ray structure determination, which could be relevant for understanding the structure of "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione" .
Chemical Reactions Analysis
The reactivity of pyrimidinetrione derivatives can be influenced by the substituents on the pyrimidine ring. The first paper describes reactions such as alkylation and deprotection to produce free phosphonic acids, as well as reactions with elemental halogens to introduce halogen substituents . These reactions are indicative of the types of chemical transformations that pyrimidinetrione derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinetrione derivatives are determined by their molecular structure. The second paper's analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provides insights into the reactive sites for electrophilic and nucleophilic attacks, which are important for understanding the compound's reactivity . Additionally, the electronic spectra and NMR chemical shifts offer information on the electronic environment and the identification of the compound.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Approaches : Research has detailed synthesis methods for pyrimidinetrione derivatives, offering insights into the creation of various substituents and derivatives. Pendergast and Hall (1986) discussed synthesizing 2,4,8-pyrimido[5,4-d]pyrimidinetriones, allowing the introduction of a variety of substituents into the 7-position under mild conditions, showcasing the compound's versatility and potential for further chemical manipulation Synthesis of some 7‐substituted‐2,4,8(1H,3H,7H)pyrimido[5,4‐d]pyrimidinetriones.
Molecular Interactions : The study of host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes, including derivatives of pyrimidinetriones, has revealed detailed insights into molecular dynamics and binding mechanisms. This work by Tirapegui et al. (2006) contributes to understanding how these compounds interact in complex systems, providing a basis for applications in sensors and molecular recognition technologies Host–guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes.
Chemical Reactivity and Applications : The synthesis and antimicrobial activity study of coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones by Laxmi et al. (2012) exemplifies the broader research interest in the reactivity of pyrimidinetrione derivatives and their potential applications. While focused on antimicrobial properties, the study underscores the compound's versatile chemical framework for various scientific applications, highlighting its utility beyond pharmacology Synthesis and antimicrobial activity of coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones.
Safety and Hazards
特性
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)14-7-10-11(17)15-13(19)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZIXCLHPSPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
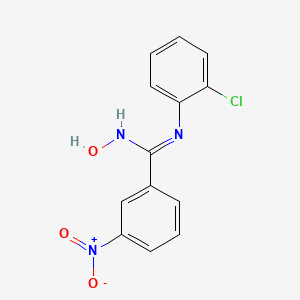
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)
![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)
![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)
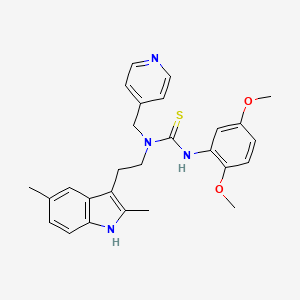
![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)
![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)
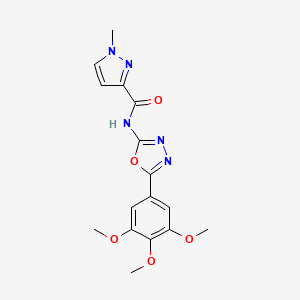
![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
